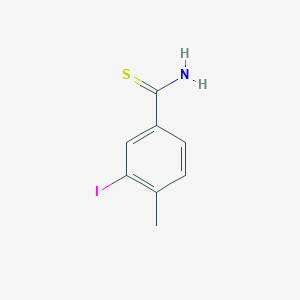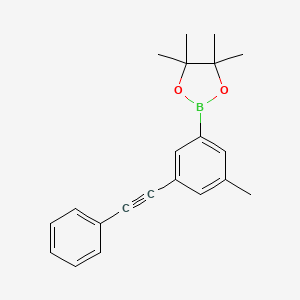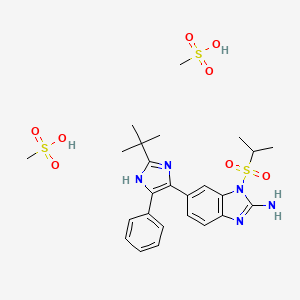![molecular formula C19H20FNO B12616145 1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine CAS No. 912339-37-8](/img/structure/B12616145.png)
1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-[2-(4-Fluorophényl)-1-(4-méthoxyphényl)éthényl]pyrrolidine est un composé qui présente un cycle pyrrolidine substitué par un groupe 4-fluorophényle et un groupe 4-méthoxyphényle.
Méthodes De Préparation
La synthèse de la 1-[2-(4-Fluorophényl)-1-(4-méthoxyphényl)éthényl]pyrrolidine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que le 4-fluorobenzaldéhyde et le 4-méthoxybenzaldéhyde.
Formation de l’intermédiaire éthényle : Les aldéhydes sont soumis à une réaction de Wittig pour former l’intermédiaire éthényle.
Cyclisation : L’intermédiaire éthényle est ensuite réagi avec la pyrrolidine dans des conditions appropriées pour former le produit final.
Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction pour améliorer le rendement et la pureté, ainsi que l’utilisation de procédés évolutifs.
Analyse Des Réactions Chimiques
La 1-[2-(4-Fluorophényl)-1-(4-méthoxyphényl)éthényl]pyrrolidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium peuvent convertir le composé en alcools ou en amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l’atome de fluor peut être remplacé par d’autres nucléophiles tels que les amines ou les thiols.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La 1-[2-(4-Fluorophényl)-1-(4-méthoxyphényl)éthényl]pyrrolidine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de la 1-[2-(4-Fluorophényl)-1-(4-méthoxyphényl)éthényl]pyrrolidine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles en se liant à leurs sites actifs ou en modifiant leur conformation. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
La 1-[2-(4-Fluorophényl)-1-(4-méthoxyphényl)éthényl]pyrrolidine peut être comparée à d’autres composés similaires, tels que :
1-(4-Fluorophényl)-4-(4-méthoxyphényl)-1H-pyrazol-5-amine : Ce composé a une structure similaire mais présente un cycle pyrazole au lieu d’un cycle pyrrolidine.
4-(4-Fluorophényl)-1-(4-méthoxyphényl)-1H-pyrazol-5-amine : Un autre composé similaire avec un cycle pyrazole et différents motifs de substitution.
1-(4-Fluorophényl)-4-phényl-1H-pyrazol-5-amine : Ce composé ne possède pas le groupe méthoxy mais présente une substitution fluorophényle similaire.
La singularité de la 1-[2-(4-Fluorophényl)-1-(4-méthoxyphényl)éthényl]pyrrolidine réside dans son motif de substitution spécifique et la présence du cycle pyrrolidine, qui peuvent conférer des propriétés chimiques et biologiques différentes par rapport à ses analogues.
Propriétés
Numéro CAS |
912339-37-8 |
|---|---|
Formule moléculaire |
C19H20FNO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C19H20FNO/c1-22-18-10-6-16(7-11-18)19(21-12-2-3-13-21)14-15-4-8-17(20)9-5-15/h4-11,14H,2-3,12-13H2,1H3 |
Clé InChI |
DPJFHGUKJPQBOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)


![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)


![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)

![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
